Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound notable for its trifluoromethyl group and piperazine structure. This compound is recognized for its potential applications in medicinal chemistry and material science due to its unique properties stemming from the trifluoromethyl moiety, which can enhance biological activity and stability. The compound's IUPAC name reflects its structural components, where the ethyl ester is attached to a piperazine ring substituted with a trifluoromethyl group.
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It falls under the classification of piperazine derivatives, which are widely studied for their pharmacological properties. The compound's CAS number is 1123515-55-8, indicating its unique identity in chemical registries.
The synthesis of Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate typically involves several steps:
The synthesis can be performed under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. Temperature control is crucial to optimize yield and minimize by-products. Advanced techniques such as continuous flow synthesis may also be employed in industrial settings to enhance efficiency and purity .
The molecular formula for Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate is . The structure features a piperazine ring with an ethyl carboxylate group and a trifluoromethyl substituent.
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with metal catalysts for reduction. Substitution reactions typically require suitable nucleophiles and solvents .
The mechanism of action for Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with biological targets, potentially modulating enzyme activities or influencing cellular pathways. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for improved bioavailability in pharmacological applications .
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate has several scientific applications:
Piperazine ranks among the most extensively utilized heterocyclic scaffolds in medicinal chemistry due to its exceptional versatility in optimizing drug-like properties. The piperazine ring in Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate contributes significantly to its conformational flexibility, enabling optimal spatial positioning for target binding. Piperazine’s basic nitrogen atoms (pKa ~9.5 for the secondary nitrogen) enhance water solubility under physiological conditions through salt formation, improving bioavailability – a critical factor for orally administered drugs. Additionally, piperazine serves as a spacer unit that modulates distance between pharmacophoric elements, facilitating interactions with diverse biological targets such as receptors and enzymes [6] [8].
Table 1: Key Molecular Features of Ethyl 2-(Trifluoromethyl)piperazine-1-carboxylate
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 226.20 g/mol | Within ideal range for CNS/permeability |
Topological Polar Surface Area (TPSA) | 41.57 Ų | Balances membrane permeability and solubility |
Calculated LogP | 0.979 | Optimal lipophilicity for absorption |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
Hydrogen Bond Donors | 1 | Minimizes metabolic vulnerability |
Rotatable Bonds | 1 | Reduces conformational flexibility penalties |
The scaffold’s hydrogen-bonding capacity (3 acceptors, 1 donor) supports target engagement, as evidenced in drugs like the TRPV1 antagonist JNJ17203212, where a piperazine-carboxylic acid derivative enables precise receptor interactions through H-bonding networks [5]. Furthermore, the piperazine ring’s synthetic accessibility from commercial building blocks (e.g., 2-(trifluoromethyl)piperazine) accelerates lead optimization cycles, making derivatives like this ethyl carboxylate invaluable in medicinal chemistry programs [7] [9].
The trifluoromethyl (-CF₃) group at the 2-position of the piperazine ring profoundly influences the compound’s physicochemical and pharmacokinetic profile. This highly electronegative substituent enhances metabolic stability by resisting oxidative degradation, particularly at benzylic or aliphatic positions vulnerable to cytochrome P450 enzymes. The -CF₃ group’s strong electron-withdrawing effect reduces the basicity of adjacent nitrogen atoms, subtly modulating pKa values to optimize tissue distribution and blood-brain barrier penetration [1] [4].
Table 2: Impact of Trifluoromethyl Group on Piperazine Derivatives
Parameter | Without -CF₃ Group | With -CF₃ Group | Pharmacological Advantage |
---|---|---|---|
Metabolic Stability | Moderate | High | Extended half-life |
Lipophilicity (LogP) | Lower (e.g., ~0.3) | Higher (e.g., ~1.0) | Improved membrane permeability |
pKa of Piperazine N | Higher (~10.2) | Reduced (~9.8) | Enhanced tissue distribution |
Steric Occupancy | Minimal | 3D bulk equivalent to isopropyl | Favors hydrophobic pocket binding |
The lipophilic character of the -CF₃ group (Hansch π parameter = 0.88) increases overall compound lipophilicity (LogP 0.979), promoting passive cellular uptake while maintaining solubility through the polar piperazine core. This balance is critical for compounds targeting intracellular pathogens or central nervous system receptors. Furthermore, the -CF₃ group’s steric bulk (comparable to an isopropyl group) provides unique van der Waals interactions in binding pockets, enhancing target affinity without excessive molecular weight [1]. The strategic positioning at the chiral 2-position creates opportunities for developing enantiopure therapeutics, as demonstrated in analogs like tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate (CID 72210716), where stereochemistry significantly influences biological activity [4] [9].
Piperazine derivatives have evolved from foundational antiparasitic agents to sophisticated antivirals and antimicrobials. Early piperazine-based drugs (e.g., piperazine citrate for helminths) exploited the scaffold’s basicity to disrupt parasite physiology. The integration of fluorinated groups in the 1980s marked a turning point, enhancing potency against resistant strains. Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate represents a contemporary manifestation of this evolution, where its -CF₃ group and carboxylate ester synergize to target modern pathogens [6] [8].
A breakthrough emerged with dispirotripiperazine (DSTP) derivatives like DSTP27 and PDSTP, which inhibit viral entry by competitively binding heparan sulfate proteoglycans (HSPGs) on host cells. These compounds feature dual quaternary nitrogens that electrostatically interact with negatively charged heparan sulfate chains, blocking attachment of diverse viruses (herpes, papilloma, flaviviruses) [3]. While distinct in structure from the monocyclic ethyl carboxylate, these advanced DSTPs validate the piperazine scaffold’s capacity for viral entry inhibition – a mechanism potentially accessible to optimized derivatives of Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate.
Table 3: Evolution of Key Piperazine-Containing Antimicrobials
Era | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1950s | Piperazine citrate | Unsubstituted piperazine | Anthelmintic |
1980s | Fluconazole | Bis-triazolyl piperazine | Antifungal |
1990s | Trifluoperazine | Trifluoromethyl phenothiazine-piperazine | Antipsychotic with antimicrobial side activity |
2000s | DSTP27 (dispirotripiperazine) | Polycyclic piperazine quaternary salts | Broad-spectrum antiviral |
2010s-2020s | Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate | Monocyclic CF₃-piperazine with carboxylate | Building block for next-generation agents |
In antibacterial research, piperazine derivatives combat multidrug resistance through novel mechanisms. Recent FDA-approved drugs (2011-2023) like tedizolid (antibiotic) and sotorasib (anticancer with antimicrobial side effects) incorporate N-functionalized piperazines to overcome efflux pump-mediated resistance. The carboxylate ester in Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate offers a synthetic handle for bioisosteric replacement (e.g., amides, carboxylic acids), enabling rational optimization against resistant bacterial strains [6] [8]. This adaptability positions piperazine derivatives as critical tools against evolving global health threats, including pandemic viruses and antimicrobial-resistant pathogens.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: